INCB-057643

描述

Structure

3D Structure

属性

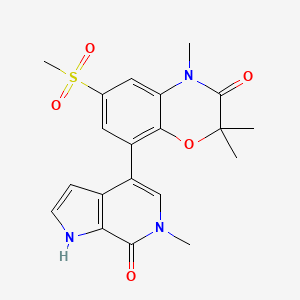

IUPAC Name |

2,2,4-trimethyl-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-6-methylsulfonyl-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S/c1-20(2)19(25)23(4)15-9-11(29(5,26)27)8-13(17(15)28-20)14-10-22(3)18(24)16-12(14)6-7-21-16/h6-10,21H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSAMEOETVNDQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C2=CC(=CC(=C2O1)C3=CN(C(=O)C4=C3C=CN4)C)S(=O)(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820889-23-3 |

Source

|

| Record name | INCB-057643 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1820889233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INCB-057643 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16054 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | INCB-057643 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87TZD0JEBS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

INCB-057643 Mechanism of Action in Pancreatic Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancreatic ductal adenocarcinoma (PDAC) remains a formidable therapeutic challenge, characterized by a dense desmoplastic stroma and profound immunosuppression. INCB-057643, a potent and orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a promising therapeutic agent. This technical guide delineates the mechanism of action of this compound in pancreatic cancer, focusing on its dual role in targeting both the tumor cells and the complex tumor microenvironment (TME). We provide a comprehensive overview of its preclinical efficacy, detailing its impact on key signaling pathways, and present quantitative data and experimental methodologies to support further research and development in this critical area.

Introduction: The Role of BET Proteins in Pancreatic Cancer

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription.[1] They recognize and bind to acetylated lysine residues on histone tails and transcription factors, thereby recruiting transcriptional machinery to promoters and enhancers of target genes.[2][3] In pancreatic cancer, BET proteins, particularly BRD4, are often overexpressed and contribute to the transcription of key oncogenes and inflammatory mediators that drive tumor growth, metastasis, and immunosuppression.[4][5]

This compound is a next-generation BET inhibitor designed to disrupt this pathogenic gene expression program. By competitively binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to the downregulation of their target genes.[4][6] This multifaceted mechanism of action allows this compound to exert anti-tumor effects by directly inhibiting cancer cell proliferation and by remodeling the tumor microenvironment to be more permissive to an anti-tumor immune response.[5][6]

Core Mechanism of Action of this compound

The primary mechanism of action of this compound is the competitive inhibition of the acetyl-lysine binding pockets of BET proteins.[4][6] This leads to a disruption of the transcriptional program in both cancer cells and cells within the tumor microenvironment.

Direct Anti-Tumor Effects on Pancreatic Cancer Cells

This compound exhibits direct anti-proliferative effects on pancreatic cancer cells.[4] This is achieved through the downregulation of key oncogenic transcription factors and cell cycle regulators. A primary target of BET inhibitors is the MYC oncogene, which is a critical driver of proliferation in many cancers, including pancreatic cancer.[4][7] By displacing BRD4 from the MYC promoter and super-enhancers, this compound effectively suppresses MYC expression, leading to cell cycle arrest and apoptosis.[4][7]

Modulation of the Tumor Microenvironment

A distinguishing feature of this compound is its profound impact on the pancreatic tumor microenvironment, which can constitute up to 90% of the tumor mass and is a major barrier to effective therapy.[4][5] this compound remodels the TME through several mechanisms:

-

Inhibition of Inflammatory Signaling: this compound reduces the expression of pro-inflammatory and immunosuppressive cytokines and chemokines within the TME.[4] This includes the downregulation of pathways such as STAT3 and NF-κB, which are chronically active in pancreatic cancer and contribute to an immunosuppressive milieu.[4]

-

Reprogramming of Myeloid Cells: The inhibitor can alter the phenotype of tumor-associated macrophages (TAMs), shifting them from a pro-tumoral M2-like state towards a more anti-tumoral M1-like phenotype.[4]

-

Reduction of Desmoplasia: this compound has been shown to decrease the expression of α-smooth muscle actin (α-SMA), a marker of activated pancreatic stellate cells (PSCs), which are the primary drivers of the dense fibrotic stroma characteristic of pancreatic cancer.[4]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models of pancreatic cancer.

In Vitro Anti-Proliferative Activity

This compound demonstrates potent anti-proliferative activity against a panel of human and murine pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a 72-hour MTT assay are summarized below.[4]

| Cell Line | Species | IC50 (nM)[4] |

| Human | ||

| AsPC-1 | Human | 100 |

| PANC-1 | Human | 250 |

| CAPAN-1 | Human | 150 |

| Murine | ||

| Panc1342 | Mouse | 75 |

| PanAsc 2159 | Mouse | 125 |

In Vivo Efficacy in a Genetically Engineered Mouse Model

The in vivo efficacy of this compound was assessed in the KPC (KrasG12D/+; Trp53R172H/+; Pdx-1-Cre) mouse model, which faithfully recapitulates human pancreatic cancer progression and metastasis.[4][5]

| Parameter | Vehicle Control | This compound (10 mg/kg, daily) |

| Median Survival | ~22 weeks | Increased by an average of 55 days[4][5] |

| Metastatic Burden | High | Reduced[4][5] |

| Tumor Microenvironment Modulation | ||

| p-STAT3 Expression in Pancreas | Baseline | Reduced by 30%[4] |

| COX2 Expression in Pancreas | Baseline | Reduced by 40%[4] |

| α-SMA Expression in Pancreas | Baseline | Reduced by 35%[4] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

Caption: Mechanism of this compound in pancreatic cancer.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for the KPC mouse model efficacy study.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

-

Cell Seeding: Pancreatic cancer cells were seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells were treated with a dose range of this compound or vehicle control (DMSO) for 72 hours.

-

MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: IC50 values were calculated using non-linear regression analysis.[4]

Western Blotting

-

Protein Extraction: Cells or tissues were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) were separated on 4-12% Bis-Tris polyacrylamide gels and transferred to a PVDF membrane.

-

Blocking: Membranes were blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Membranes were incubated overnight at 4°C with primary antibodies against p-STAT3, COX2, and α-SMA.

-

Secondary Antibody Incubation: After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[4]

Flow Cytometry for Immune Cell Profiling

-

Single-Cell Suspension: Pancreatic tumors were mechanically dissociated and enzymatically digested to obtain a single-cell suspension.

-

Staining: Cells were stained with a cocktail of fluorescently-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, CD11b, Gr-1).

-

Intracellular Staining (for Foxp3): For transcription factor analysis, cells were fixed and permeabilized prior to incubation with the anti-Foxp3 antibody.

-

Data Acquisition: Samples were acquired on a multicolor flow cytometer.

-

Data Analysis: Data were analyzed using appropriate software to quantify different immune cell populations within the tumor microenvironment.[4]

Immunohistochemistry (IHC)

-

Tissue Preparation: Formalin-fixed, paraffin-embedded pancreatic tissue sections were deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval was performed using a citrate-based buffer.

-

Blocking: Endogenous peroxidase activity was blocked with 3% hydrogen peroxide, and non-specific binding was blocked with a serum-free protein block.

-

Primary Antibody Incubation: Sections were incubated overnight at 4°C with primary antibodies against p-STAT3, COX2, or α-SMA.

-

Secondary Antibody and Detection: A biotinylated secondary antibody and a streptavidin-HRP conjugate were used, followed by detection with a DAB substrate kit.

-

Counterstaining and Mounting: Sections were counterstained with hematoxylin, dehydrated, and mounted.[4]

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for pancreatic cancer by virtue of its dual mechanism of action, targeting both the malignant epithelial cells and the supportive tumor microenvironment. The preclinical data strongly support its continued investigation, both as a monotherapy and in combination with other agents, such as immunotherapy or standard-of-care chemotherapy. The detailed protocols provided herein are intended to facilitate further research into the nuanced mechanisms of BET inhibition in pancreatic cancer and to aid in the design of future preclinical and clinical studies. A deeper understanding of the molecular determinants of response and resistance to this compound will be crucial for its successful clinical translation and for improving outcomes for patients with this devastating disease.

References

- 1. The BET Inhibitor JQ1 Augments the Antitumor Efficacy of Gemcitabine in Preclinical Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combined inhibition of BET family proteins and histone deacetylases as a potential epigenetics-based therapy for pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. CDK4/6 and BET inhibitors synergistically suppress pancreatic tumor growth and epithelial-to-mesenchymal transition by regulating the GSK3β-mediated Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BET inhibition is an effective approach against KRAS-driven PDAC and NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Tumor Microenvironment Model of Pancreatic Cancer to Elucidate Responses toward Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role of INCB-057643 in c-Myc-Dependent Tumor Cell Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB-057643 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with demonstrated preclinical activity in various hematologic malignancies and solid tumors.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in suppressing c-Myc-dependent tumor cell growth, and detailed protocols for its preclinical evaluation.

Core Mechanism of Action: BET Inhibition and c-Myc Suppression

This compound functions by competitively binding to the acetyl-lysine recognition pockets of BET proteins, particularly BRD4.[2][3] This prevents the recruitment of transcriptional machinery to chromatin, leading to the downregulation of key oncogenes, most notably c-Myc.[1][2] The proto-oncogene c-Myc is a critical driver of cell proliferation, growth, and metabolism in many cancers. By inhibiting its expression, this compound effectively induces cell cycle arrest, apoptosis, and ultimately, tumor growth inhibition in c-Myc-dependent cancer cells.[1][2]

Caption: Mechanism of Action of this compound.

Quantitative Data

In Vitro Activity

This compound demonstrates potent inhibition of BET proteins and proliferation of various cancer cell lines, particularly those of hematologic origin.

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| BRD4 (BD1) | Binding Assay | 39 | [3] |

| BRD4 (BD2) | Binding Assay | 6 | [3] |

| Hematologic Malignancies | |||

| Multiple Myeloma and AML cell lines | Cell Growth Inhibition | Generally < 200 | [4] |

| SET2 (JAK2 V617F-mutant) | Cell Proliferation | Nanomolar concentrations | [3] |

| Other | |||

| IL-2-stimulated T cells | Cell Proliferation | 494 ± 118 | [4] |

In Vivo Efficacy

Oral administration of this compound has shown significant anti-tumor activity in various xenograft models.

| Tumor Model | Cancer Type | Efficacy | Reference |

| SET2 Xenograft | Myeloproliferative Neoplasm | Potent tumor growth inhibition in combination with ruxolitinib | [3] |

| MPLW515L-driven mouse model | Myeloproliferative Neoplasm | Greater reduction in spleen volume in combination with ruxolitinib compared to single agents | [3] |

| KPC Mouse Model | Pancreatic Cancer | Increased survival by an average of 55 days and reduced metastatic burden | [5] |

| AML, Myeloma, and DLBCL Xenografts | Hematologic Malignancies | Significant anti-tumor efficacy | [2] |

Experimental Protocols

Cell Viability Assay

This protocol is representative for determining the IC50 of this compound in a panel of c-Myc-dependent cancer cell lines.

Caption: Workflow for Cell Viability Assay.

-

Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Compound Treatment: Prepare a 10-point serial dilution of this compound in DMSO, and then dilute in growth medium. Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

Viability Assessment: Equilibrate the plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.

-

Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated controls and plot the dose-response curves using a non-linear regression model to determine the IC50 values.

Western Blot for c-Myc Expression

This protocol outlines the procedure for assessing the effect of this compound on c-Myc protein levels.

Caption: Workflow for Western Blot Analysis.

-

Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound for 6-24 hours. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc overnight at 4°C. The following day, wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.

In Vivo Xenograft Study

This protocol describes a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Caption: Workflow for In Vivo Xenograft Study.

-

Cell Implantation: Subcutaneously inject 5-10 million tumor cells (e.g., MOLM-16 for AML, MM.1S for multiple myeloma) in a mixture of media and Matrigel into the flank of immunocompromised mice (e.g., NSG or nude mice).

-

Tumor Growth and Randomization: Monitor tumor growth with caliper measurements. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and vehicle control groups.

-

Drug Administration: Prepare this compound in an appropriate vehicle and administer to the treatment group via oral gavage at a predetermined dose and schedule (e.g., daily). The control group receives the vehicle only.

-

Monitoring: Measure tumor volumes and body weights 2-3 times per week.

-

Endpoint and Analysis: Continue the study until tumors in the control group reach a predetermined endpoint size. At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for c-Myc).

Conclusion

This compound is a promising BET inhibitor that demonstrates significant anti-tumor activity in preclinical models of c-Myc-dependent cancers. Its mechanism of action, centered on the suppression of the key oncogene c-Myc, provides a strong rationale for its clinical development in hematologic malignancies and other cancers characterized by c-Myc dysregulation. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other BET inhibitors in the drug development pipeline.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. The Bromodomain Inhibitor, INCB057643, Targets Both Cancer Cells and the Tumor Microenvironment in Two Preclinical Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

INCB-057643: A Technical Guide to its Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB-057643 is a potent and orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic regulators of gene transcription.[1] Dysregulation of BET protein activity is implicated in the pathogenesis of various malignancies, not only through direct effects on tumor cell proliferation but also by shaping a pro-tumorigenic and immunosuppressive tumor microenvironment (TME). This technical guide provides an in-depth analysis of the preclinical and clinical data elucidating the multifaceted effects of this compound on the TME, with a focus on its immunomodulatory properties.

Core Mechanism of Action

This compound exerts its effects by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, primarily BRD4. This prevents the recruitment of transcriptional machinery, including RNA polymerase II, to chromatin, thereby inhibiting the expression of key oncogenes and pro-inflammatory genes.[1] A primary target of BET inhibitors is the MYC oncogene, the downregulation of which contributes to cell cycle arrest and apoptosis in tumor cells.[2] Furthermore, this compound has been shown to suppress the NF-κB signaling pathway, a critical regulator of inflammation, leading to a reduction in the production of various pro-inflammatory cytokines and chemokines.[2]

Effects on the Myeloid Compartment

This compound has demonstrated significant modulatory effects on myeloid cells within the TME, contributing to a less immunosuppressive environment.

Quantitative Data

| Cell Type/Marker | Model System | Treatment | Change | Reference |

| Monocytes (CD45+, CD11b+, Gr1low) | KPC Mouse Model (Pancreas) | This compound | Significant Increase | [3] |

| Monocytes (CD45+, CD11b+, Gr1low) | KPC Mouse Model (Liver) | This compound | Significant Increase | [3] |

| PD-L1 Expression | Bone Marrow-Derived Macrophages | This compound (in vitro) | Reduction | [3] |

| Immunosuppressive Genes (MARCO, SIGLEC11) | Myeloid Cells (from MF patients) | This compound (ex vivo) | Dose-dependent Decrease | [2] |

| Pro-inflammatory Cytokines (IL-8, ENA-78) | Megakaryocyte Progenitors (from MF patients) | This compound (ex vivo) | Inhibition | [2] |

| Pro-inflammatory Cytokines (IL-8, MCP-1, MIP-1β, TNFα) | Myelofibrosis PDX Model | This compound (10 mg/kg) | Significant Reduction | [4] |

Experimental Protocols

-

Myelofibrosis Patient-Derived Xenograft (PDX) Model: Human myelofibrosis CD34+ cells harboring the V617F mutation were engrafted into mice. Animals were then treated with this compound at 10 mg/kg once daily for 4 weeks. Engraftment in the bone marrow was assessed by flow cytometry. Plasma cytokine levels were measured using the V-PLEX Proinflammatory Panel 1 and Chemokine Panel 1 Human Kits.[4]

-

Ex Vivo Differentiation of Patient-Derived CD34+ Cells: CD34+ cells were isolated from patients with myeloproliferative neoplasms and cultured under conditions to promote megakaryocyte and erythroid differentiation in the presence of this compound. Differentiation was assessed by colony-forming assays and flow cytometry for cell surface markers.[2]

-

Gene Expression Analysis: Total RNA was extracted from whole blood of myelofibrosis patients treated with this compound or from ex vivo treated cells. RNA sequencing was performed, followed by differential gene expression and gene set enrichment analysis to identify modulated pathways and gene signatures.[2]

Modulation of the T-Cell Response

This compound has been shown to beneficially alter T-cell populations within the TME, shifting the balance from an immunosuppressive to a more anti-tumor phenotype.

Quantitative Data

| Cell Type/Marker | Model System | Treatment | Change | Reference |

| CD4+ T Cells (CD45+, CD3+, CD4+) | KPC Mouse Model (Pancreas) | This compound | Significant Decrease in Infiltration | [3] |

| Activated CD4+ T Cells (CD45+, CD3+, CD4+, CD25+) | KC Mouse Model (Pancreas) | This compound (1 week) | Significant Reduction | |

| CD3+ T Cells (CD45+, CD3+) | KPC Mouse Model (Liver) | This compound | Significant Reduction in Infiltration | [3] |

| FOXP3 Expression | Isolated CD4+ T Cells | This compound (100 nM, 4 days) | 85% Reduction | [3] |

Experimental Protocols

-

KPC and KC Mouse Models: Genetically engineered mouse models of pancreatic cancer (KrasG12D/+; Trp53R172H/+; Pdx-1-Cre and KrasG12D/+; Pdx-1-Cre, respectively) were utilized. This compound was administered via oral gavage. Pancreata and livers were harvested, and single-cell suspensions were prepared for flow cytometric analysis of immune cell populations using antibodies against CD45, CD3, CD4, and CD25.[3]

-

In Vitro T-Cell Differentiation: CD4+ T cells were isolated from the spleens of wild-type mice. Cells were cultured with anti-CD3, anti-CD28, IL-2, and TGF-β to induce a regulatory T-cell (Treg) phenotype. This compound (100 nM) was added, and after 4 days, the expression of the Treg transcription factor FOXP3 was measured by PCR.[3]

Impact on Other Immune Cell Populations and Stromal Components

While direct studies on this compound's effects on Natural Killer (NK) cells and dendritic cells (DCs) are limited, the broader class of BET inhibitors has been shown to modulate their function.

-

Natural Killer (NK) Cells: BET inhibitors can enhance NK cell cytotoxicity by downregulating a range of NK inhibitory receptors. This suggests that this compound may promote NK cell-mediated tumor cell killing.

-

Dendritic Cells (DCs): BET inhibitors have been reported to suppress DC maturation and their ability to induce antigen-specific T-cell proliferation. This could potentially be a counterproductive effect in the context of generating anti-tumor immunity and warrants further investigation for this compound specifically.

In pancreatic cancer models, this compound reduced the expression of α-SMA by 35%, a marker of activated pancreatic stellate cells, which are key drivers of the dense, fibrotic stroma that characterizes this disease.

Conclusion

This compound demonstrates a robust capacity to modulate the tumor microenvironment through multiple mechanisms. By inhibiting the NF-κB pathway in myeloid cells, it reduces the production of pro-inflammatory cytokines and the expression of immunosuppressive molecules. In the T-cell compartment, it curtails the differentiation of immunosuppressive regulatory T cells. These immunomodulatory effects, combined with its direct anti-proliferative activity on tumor cells, position this compound as a promising therapeutic agent for a range of malignancies. Further research is warranted to fully elucidate its impact on other immune cell subsets and to optimize its use in combination with other immunotherapies.

References

Epigenetic Modulation by INCB-057643 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB-057643 is a novel, orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic regulators of gene expression.[1][2] Dysregulation of BET protein activity is implicated in the pathogenesis of various malignancies, making them a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the preclinical characterization of this compound, focusing on its mechanism of action, effects on cancer cell signaling, and its impact on the tumor microenvironment.

Mechanism of Action: Targeting the Epigenome

This compound exerts its anti-cancer effects by competitively binding to the acetyl-lysine recognition pockets, known as bromodomains, of BET proteins, particularly BRD2, BRD3, and BRD4.[1][2] This binding prevents the interaction of BET proteins with acetylated histones and transcription factors, thereby disrupting the assembly of transcriptional machinery at key gene promoters and enhancers. A primary consequence of this inhibition is the downregulation of critical oncogenes, most notably MYC, which plays a central role in cell proliferation, differentiation, and apoptosis.[1][2][3]

The inhibition of BET proteins by this compound leads to a cascade of downstream effects, including cell cycle arrest at the G1 phase and a concentration-dependent induction of apoptosis in cancer cells.[1][2]

Signaling Pathway of this compound Action

Quantitative Data Presentation

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly those of hematologic and prostate origin.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (approx.) | Assay | Exposure Time |

| Hematologic Malignancies | ||||

| Various | Acute Myeloid Leukemia (AML) | Low nM | Proliferation Assay | 48 hours[1][2] |

| Various | Diffuse Large B-cell Lymphoma (DLBCL) | Low nM | Proliferation Assay | 48 hours[1][2] |

| Various | Multiple Myeloma (MM) | Low nM | Proliferation Assay | 48 hours[1][2] |

| Prostate Cancer | ||||

| LNCaP | Castration-Sensitive | ~100 nM | MTT Assay | Not Specified[4] |

| VCaP | Castration-Sensitive | ~100 nM | MTT Assay | Not Specified[4] |

| DU145 | Castration-Resistant | Least Responsive | MTT Assay | Not Specified[4] |

Table 2: In Vivo Efficacy of this compound in a Pancreatic Cancer Mouse Model

| Animal Model | Treatment | Outcome |

| KPC (KrasG12D/+; Trp53R172H/+; Pdx-1-Cre) Mice | This compound | Increased survival by an average of 55 days compared to control[5] |

| KPC Mice | This compound | Reduced metastatic burden[5] |

Modulation of the Tumor Microenvironment

Beyond its direct effects on cancer cells, this compound has been shown to modulate the tumor microenvironment (TME). In preclinical models of pancreatic cancer, treatment with this compound led to beneficial changes in immune cell populations in the pancreas and liver.[5] This suggests that this compound may also exert its anti-tumor effects by altering the immune landscape of the tumor.

Experimental Protocols

The following are detailed methodologies for key experiments used in the preclinical characterization of this compound.

Experimental Workflow: In Vitro Characterization

Cell Viability Assay (MTT Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.

-

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate until the formazan crystals are fully dissolved.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Western Blot for MYC Expression

-

Objective: To assess the effect of this compound on the protein levels of MYC.

-

Materials:

-

Treated and untreated cell lysates

-

Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-MYC, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

-

-

Procedure:

-

Lyse cells treated with this compound and vehicle control to extract total protein.

-

Determine protein concentration using the BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-MYC antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip and re-probe the membrane with an anti-β-actin antibody as a loading control.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of this compound on cell cycle distribution.

-

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

-

-

Procedure:

-

Harvest cells treated with this compound and vehicle control.

-

Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend them in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer. The DNA content will be used to quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)

-

Flow cytometer

-

-

Procedure:

-

Harvest cells treated with this compound and vehicle control.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. The staining pattern will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Chromatin Immunoprecipitation (ChIP)

-

Objective: To determine if this compound treatment reduces the binding of BET proteins to the MYC gene promoter/enhancer regions.

-

Materials:

-

Treated and untreated cells

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and nuclear lysis buffers

-

Sonicator

-

ChIP-grade antibodies against a BET protein (e.g., BRD4) and a negative control IgG

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

Primers for qPCR targeting the MYC promoter/enhancer

-

qPCR instrument and reagents

-

-

Procedure:

-

Cross-link proteins to DNA in cells with formaldehyde.

-

Lyse the cells and shear the chromatin by sonication to obtain DNA fragments of 200-1000 bp.

-

Immunoprecipitate the chromatin with an anti-BRD4 antibody or control IgG overnight.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA.

-

Quantify the enrichment of the MYC promoter/enhancer region in the immunoprecipitated DNA by qPCR.

-

Conclusion

This compound is a potent and selective BET inhibitor with a well-defined epigenetic mechanism of action centered on the downregulation of the MYC oncogene. Preclinical data robustly support its anti-proliferative and pro-apoptotic activity in a variety of cancer models, particularly hematologic malignancies and prostate cancer. Furthermore, its ability to modulate the tumor microenvironment suggests a multifaceted anti-tumor effect. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other BET inhibitors in cancer research and drug development.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. The Bromodomain Inhibitor, INCB057643, Targets Both Cancer Cells and the Tumor Microenvironment in Two Preclinical Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of BET Inhibitor INCB-057643 on Tumor Immune Cell Populations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB-057643 is a novel, orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, thereby playing a critical role in chromatin remodeling and the transcriptional regulation of key oncogenes and inflammatory mediators, such as c-MYC and targets of the NF-kB pathway.[4][5][6] Dysregulation of BET protein activity is a hallmark of various malignancies, contributing to uncontrolled cell proliferation and an immunosuppressive tumor microenvironment (TME).[4][5][7] This technical guide provides an in-depth analysis of the mechanism of action of this compound and its multifaceted impact on immune cell populations within the TME, supported by preclinical data, experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound functions by competitively binding to the acetylated lysine-binding pockets (bromodomains) of BET proteins, primarily BRD4.[3][6] This action prevents BET proteins from tethering transcriptional machinery to chromatin, leading to the downregulation of specific gene expression programs essential for tumor growth and immune evasion.[5] The primary consequences of this inhibition include cell cycle arrest, apoptosis in tumor cells, and significant remodeling of the TME.[1][2]

Data Summary: Impact on Tumor Immune Infiltrate

Preclinical studies, particularly in models of pancreatic cancer and myelofibrosis, demonstrate that this compound significantly alters the composition and function of immune cells within the TME.[1][4] The drug exhibits a dual action: directly targeting cancer cells and modulating the surrounding immune landscape to be less immunosuppressive and more conducive to an anti-tumor response.[1]

Table 1: Changes in Immune Cell Populations in Pancreatic Cancer Models

Data derived from studies in KrasG12D/+; Trp53R172H/+; Pdx-1-Cre (KPC) mouse models.[1][8]

| Tissue | Cell Population | Marker Phenotype | Effect of this compound | Quantitative Change (if available) | Reference |

| Pancreas | Activated CD4+ T Cells | CD45+, CD3+, CD4+, CD25+ | Reduced | Statistically significant (p=0.011) | [1] |

| Pancreas | Regulatory T Cells (Tregs) | FOXP3+ | Reduced (Expression) | Data not specified | [1] |

| Pancreas | Total Immune Cells | CD45+ | Modulated | Data not specified | [8] |

| Pancreas | Monocytes | CD45+, CD11b+, Gr1+low | Modulated | Data not specified | [8] |

| Pancreas | Total T Cells | CD45+, CD3+ | Modulated | Data not specified | [8] |

| Liver | Total Immune Cells | CD45+ | Modulated | Data not specified | [8] |

| Liver | Monocytes | CD45+, CD11b+, Gr1+low | Modulated | Data not specified | [8] |

| Liver | Total T Cells | CD45+, CD3+ | Modulated | Data not specified | [8] |

Table 2: Modulation of Myeloid and Lymphoid Cells in Myelofibrosis Models

Data derived from ex vivo studies on patient-derived cells and clinical trial samples.[4]

| Cell Lineage | Gene/Protein/Cell Type | Effect of this compound | Functional Implication | Reference |

| Myeloid | Immunosuppressive Receptors (MARCO, SIGLEC11) | Downregulated (Gene Expression) | Reduces myeloid-mediated immunosuppression | [4] |

| Myeloid | Proinflammatory Cytokines (IL-8, ENA-78, RANTES, IL-18) | Inhibited (Production) | Decreases inflammatory cell trafficking and inflammation | [4] |

| Myeloid | Myeloid Cells (Monocytes, Macrophages, etc.) | Selective Inhibition | Remodels TME, reduces inflammation | [4] |

| Megakaryocyte | Pathogenic Megakaryopoiesis | Inhibited | Reduces malignant precursors driving myelofibrosis | [4] |

| T-Cell/B-Cell | Gene Expression (e.g., PRF1) | Unchanged or Elevated | Suggests a myeloid lineage-specific impact | [4] |

| Global | MYC Target Genes | Reduced (Signature) | Inhibits oncogenic signaling | [4][9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols based on published studies involving this compound.

Protocol 1: Murine Immuno-profiling by Flow Cytometry

This protocol outlines the analysis of immune cell populations in pancreatic tissue from KPC mice treated with this compound.[1][8]

-

Tissue Preparation:

-

Harvest pancreas and/or liver tissues from control and this compound-treated mice.

-

Mechanically dissociate the tissue and digest using a solution containing collagenase and DNase I to obtain a single-cell suspension.

-

Filter the cell suspension through a 70-μm cell strainer to remove debris.

-

Lyse red blood cells using an ACK lysis buffer.

-

Wash the cells with FACS buffer (e.g., PBS with 2% FBS).

-

-

Antibody Staining:

-

Count viable cells and aliquot approximately 1-2 x 106 cells per tube.

-

Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific binding.

-

Incubate cells with a cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-CD11b, anti-Gr1, anti-CD25) for 30 minutes at 4°C in the dark.

-

For intracellular staining (e.g., FOXP3), fix and permeabilize the cells according to the manufacturer's protocol after surface staining, followed by incubation with the intracellular antibody.

-

Wash the cells twice with FACS buffer.

-

-

Data Acquisition and Analysis:

-

Resuspend cells in FACS buffer for analysis.

-

Acquire data on a multi-color flow cytometer.

-

Analyze the data using appropriate software (e.g., FlowJo, FCS Express), gating on live, single cells first, then on specific immune populations based on marker expression.

-

Protocol 2: Gene Expression Analysis by RNAseq

This protocol describes the analysis of whole blood samples from myelofibrosis patients treated with this compound.[4][10]

-

Sample Collection and RNA Extraction:

-

Collect whole blood from patients at baseline and post-treatment time points.

-

Isolate total RNA from the blood samples using a suitable kit (e.g., PAXgene Blood RNA Kit).

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

-

-

Library Preparation and Sequencing:

-

Prepare sequencing libraries from high-quality RNA using a stranded mRNA-seq library preparation kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

-

Perform sequencing on a high-throughput platform (e.g., Illumina NovaSeq).

-

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align reads to the human reference genome.

-

Quantify gene expression levels to generate a count matrix.

-

Perform differential gene expression (DGE) analysis between pre- and post-treatment samples to identify genes modulated by this compound.

-

Conduct Gene Set Enrichment Analysis (GSEA) to identify pathways (e.g., Hallmark MYC targets) that are significantly altered by the treatment.

-

Visualizations: Workflows and Pathways

Conclusion

This compound demonstrates a potent, multi-faceted mechanism of action that extends beyond direct anti-tumor effects to actively remodel the tumor microenvironment. By inhibiting BET proteins, this compound reduces the expression of key oncogenic drivers like c-MYC and suppresses pro-inflammatory and immunosuppressive signals, particularly within the myeloid compartment.[1][4] Preclinical data show a clear impact on immune cell populations, including the reduction of activated CD4+ T cells and Tregs in pancreatic cancer models and the downregulation of immunosuppressive markers on myeloid cells in hematologic malignancies.[1][4] These findings underscore the therapeutic potential of this compound to overcome immune evasion and enhance anti-tumor immunity, providing a strong rationale for its continued clinical development as both a monotherapy and in combination with other anti-cancer agents.[6][11]

References

- 1. The Bromodomain Inhibitor, INCB057643, Targets Both Cancer Cells and the Tumor Microenvironment in Two Preclinical Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Facebook [cancer.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Bromodomain Inhibitor, INCB057643, Targets Both Cancer Cells and the Tumor Microenvironment in Two Preclinical Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. incytemi.com [incytemi.com]

- 10. researchgate.net [researchgate.net]

- 11. pharmacytimes.com [pharmacytimes.com]

INCB-057643: A Novel BET Inhibitor for the Treatment of Myelofibrosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. The dysregulation of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway is a central pathogenic mechanism in MF. While JAK inhibitors, such as ruxolitinib, have become the standard of care, many patients experience a suboptimal response or lose response over time. INCB-057643 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical epigenetic readers that regulate the transcription of key oncogenes and inflammatory cytokines. This technical guide provides a comprehensive overview of the preclinical and clinical development of this compound as a potential therapeutic agent for myelofibrosis, both as a monotherapy and in combination with ruxolitinib.

Mechanism of Action

This compound is an orally bioavailable BET inhibitor that targets the bromodomains of BET proteins, primarily BRD2, BRD3, and BRD4.[1][2] By binding to the acetylated lysine recognition motifs on these bromodomains, this compound prevents their interaction with acetylated histones, thereby disrupting chromatin remodeling and the transcription of key target genes.[1][2] This leads to the downregulation of oncogenes such as MYC and genes involved in inflammatory signaling pathways, including those regulated by NF-κB.[2][3][4] In preclinical models of myeloproliferative neoplasms, this inhibition has been shown to decrease the production of inflammatory cytokines and promote the restoration of normal hematopoietic cell differentiation.[4]

The combination of a BET inhibitor like this compound with a JAK inhibitor such as ruxolitinib offers a dual-pronged approach to treating myelofibrosis. Ruxolitinib directly inhibits the hyperactive JAK-STAT pathway, while this compound targets the downstream transcriptional consequences and other pro-inflammatory pathways, potentially leading to a more profound and durable clinical response.[4]

Preclinical Data

Biochemical and Cellular Activity

In biochemical assays, this compound has demonstrated potent and selective inhibition of the BET family of proteins. The IC50 values for binding to the first and second bromodomains of BRD4 (BRD4BD1 and BRD4BD2) are 39 nM and 6 nM, respectively.[4] In cellular assays, this compound suppressed c-MYC protein levels in the KMS12BM multiple myeloma cell line with an IC50 of 111 nM.[5] Furthermore, this compound has been shown to inhibit the proliferation of various hematologic malignancy cell lines, inducing G1 cell cycle arrest and apoptosis.[2][3]

In Vivo Efficacy

Preclinical studies in mouse models of myeloproliferative neoplasms have demonstrated the in vivo efficacy of this compound. In a SET2 xenograft model, the combination of this compound and ruxolitinib resulted in potent inhibition of tumor growth.[4] Similarly, in an MPLW515L-driven mouse model of MPN, the combination therapy led to a greater reduction in spleen volume compared to single-agent treatment.[4] These preclinical findings provided a strong rationale for the clinical investigation of this compound in myelofibrosis.

Clinical Development in Myelofibrosis

This compound is being evaluated in the ongoing Phase 1/2 clinical trial NCT04279847, both as a monotherapy for patients with relapsed or refractory myelofibrosis and in combination with ruxolitinib for patients with a suboptimal response to the JAK inhibitor.[6][7][8]

Clinical Efficacy

The preliminary results from the NCT04279847 study have shown encouraging clinical activity for this compound.

Table 1: Clinical Efficacy of this compound in Myelofibrosis (NCT04279847)

| Efficacy Endpoint | This compound Monotherapy | This compound + Ruxolitinib |

| Spleen Volume Reduction ≥35% (SVR35) at Week 24 | 3 of 3 evaluable patients receiving ≥10 mg | 1 of 5 evaluable patients |

| Best Response of SVR35 | 3 of 12 patients | 1 of 7 patients |

| Symptom Score Reduction ≥50% (TSS50) - Best Response | 6 of 10 evaluable patients | 6 of 11 patients |

| Anemia Response | 2 of 15 patients | Not reported |

Data presented are from the 2024 ASCO Annual Meeting.[9]

Safety and Tolerability

This compound, both as a monotherapy (at doses of 4-10 mg once daily) and in combination with ruxolitinib (4 and 6 mg once daily), has been generally well-tolerated.[9] No treatment-related fatal events have been reported.[9] The most common treatment-emergent adverse events are summarized in the table below.

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) with this compound in Myelofibrosis (NCT04279847)

| Adverse Event | All Grades | Grade ≥3 |

| Thrombocytopenia | Most common | Reported |

| Anemia | Reported | Reported |

Specific percentages for all grades and grade ≥3 events were not detailed in the provided search results.

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical evaluation of this compound are not publicly available. However, based on the published research, the following methodologies were employed.

BRD4 Binding Assay

The inhibitory activity of this compound on BRD4 bromodomains was likely assessed using a competitive binding assay. A common method is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology. In this assay, a biotinylated histone H4 peptide acetylated at specific lysine residues is bound to streptavidin-coated donor beads, and a GST-tagged BRD4 bromodomain is bound to anti-GST-coated acceptor beads. In the absence of an inhibitor, the binding of the bromodomain to the acetylated histone brings the donor and acceptor beads into proximity, generating a chemiluminescent signal. This compound competes with the histone peptide for binding to the bromodomain, leading to a decrease in the signal in a concentration-dependent manner, from which the IC50 value can be determined.

Cell Viability Assay

The effect of this compound on the proliferation of hematologic malignancy cell lines was likely determined using a metabolic-based cell viability assay, such as the MTT or MTS assay. In these assays, cells are seeded in multi-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 48-72 hours). A tetrazolium salt (MTT or MTS) is then added to the wells. Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product. The absorbance of the formazan is measured using a spectrophotometer, and the results are used to calculate the percentage of cell viability relative to an untreated control. The IC50 for growth inhibition can then be determined.

Clinical Trial Protocol (NCT04279847)

This is a Phase 1, open-label, 3+3 dose-escalation and expansion study.[7][9]

-

Part 1 (Monotherapy): Patients with relapsed or refractory myelofibrosis, myelodysplastic syndromes (MDS), or MDS/myeloproliferative neoplasm (MPN) overlap syndromes receive this compound as a monotherapy in escalating doses (4 mg to 12 mg once daily).[9]

-

Part 2 (Combination Therapy): Patients with myelofibrosis and a suboptimal response to ruxolitinib receive this compound in combination with their stable dose of ruxolitinib.[9]

-

Primary Endpoint: Safety and tolerability.[7]

-

Secondary Endpoints: Spleen volume response, symptom response, and anemia response.[7]

Signaling Pathways and Experimental Workflow

Caption: JAK-STAT and BET signaling pathways in myelofibrosis and points of inhibition.

Caption: Experimental workflow for the development of this compound.

Conclusion

This compound is a promising novel BET inhibitor with a well-defined mechanism of action and encouraging preclinical and early clinical data in myelofibrosis. Its ability to target key transcriptional pathways downstream of the JAK-STAT signaling cascade provides a strong rationale for its use, both as a monotherapy in the relapsed/refractory setting and in combination with ruxolitinib to potentially deepen and prolong clinical responses. The ongoing clinical trials will be crucial in further defining the efficacy and safety profile of this compound and its ultimate role in the treatment paradigm for myelofibrosis.

References

- 1. incytemi.com [incytemi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. Clinical Trial: NCT04279847 - My Cancer Genome [mycancergenome.org]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Search for Blood Cancer and Disorder Clinical Trials | NMDP℠ CTSS [ctsearchsupport.org]

- 9. ascopubs.org [ascopubs.org]

INCB-057643: A Technical Guide to its Role in Chromatin Remodeling and Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

INCB-057643 is a potent and orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] By competitively binding to the acetyl-lysine recognition motifs within the bromodomains of BET proteins, this compound effectively displaces them from chromatin. This action disrupts key protein-protein interactions necessary for the recruitment of transcriptional machinery, leading to a cascade of effects on chromatin remodeling and gene expression. The primary consequence of this disruption is the downregulation of critical oncogenes, most notably MYC, which plays a central role in cell proliferation, cell cycle progression, and survival.[1][3][4] Preclinical studies have demonstrated the significant anti-tumor efficacy of this compound in various hematologic malignancies, including acute myeloid leukemia (AML), diffuse large B-cell lymphoma (DLBCL), and multiple myeloma (MM), through the induction of G1 cell cycle arrest and apoptosis.[1] Furthermore, this compound has been shown to modulate the expression of pro-inflammatory cytokines, suggesting a role in the tumor microenvironment.[1][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Core Mechanism of Action: Disruption of Chromatin Remodeling

The fundamental mechanism of this compound revolves around its ability to competitively inhibit the function of BET proteins, which act as "readers" of epigenetic marks.[3] BET proteins recognize and bind to acetylated lysine residues on histone tails, a key modification that loosens chromatin structure and facilitates gene transcription.[3] By binding to the bromodomains of BRD2, BRD3, and BRD4, this compound prevents their association with acetylated histones, thereby displacing them from chromatin.[1] This displacement has profound consequences for gene expression, as BET proteins are crucial for recruiting the transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes.[3][6] The subsequent failure to initiate and elongate transcription of key oncogenes, such as MYC, is a primary driver of the anti-tumor activity of this compound.[1][4]

Data Presentation

The following tables summarize the key quantitative data available for this compound from preclinical and clinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Target/Cell Line | Result | Citation |

| BET Protein Binding | |||

| BRD2/BRD3/BRD4 Binding Inhibition | Acetylated Histone H4 Peptide | Low nM range | [1][2] |

| Cell Proliferation Inhibition | |||

| AML, DLBCL, Multiple Myeloma Cell Lines | Proliferation | Inhibition with corresponding decrease in MYC protein levels | [1][2] |

| Cell Cycle and Apoptosis | |||

| Various Hematologic Malignancy Cell Lines | Cell Cycle | G1 arrest | [1] |

| Apoptosis | Concentration-dependent increase within 48 hours | [1] | |

| Cytokine Inhibition | |||

| LPS-stimulated human and mouse whole blood | IL-6, IL-10, MIP-1α Production | Repressed | [1][2] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Model | Cancer Type | Outcome | Citation |

| Xenograft | Acute Myeloid Leukemia (AML) | Significant anti-tumor efficacy | [1][2] |

| Xenograft | Multiple Myeloma (MM) | Significant anti-tumor efficacy | [1][2] |

| Xenograft | Diffuse Large B-cell Lymphoma (DLBCL) | Significant anti-tumor efficacy | [1][2] |

| Patient-Derived Xenograft (PDX) | Pancreatic Cancer | Increased survival by an average of 55 days and reduced metastatic burden | [7] |

Table 3: Clinical Trial Data for this compound (Select Data from NCT04279847)

| Parameter | Patient Population | Dose | Result | Citation |

| Spleen Volume Reduction (SVR35) at Week 24 | Relapsed/Refractory Myelofibrosis (Monotherapy) | ≥10 mg | 3 out of 16 evaluable patients achieved SVR35 | [8] |

| Symptom Reduction (TSS50) at Week 24 | Relapsed/Refractory Myelofibrosis (Monotherapy) | Any dose | 5 out of 14 evaluable patients achieved TSS50 | [8] |

| Most Common Treatment-Emergent Adverse Events (≥25%) | Advanced Myeloid Neoplasms | Monotherapy and Combination | Thrombocytopenia (59.1%), Nausea (29.5%), Anemia (27.3%) | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blot Analysis for MYC Protein Levels

This protocol outlines the detection and quantification of MYC protein levels in cell lysates following treatment with this compound.

-

Cell Culture and Treatment:

-

Seed human AML, DLBCL, or multiple myeloma cell lines in appropriate culture medium.

-

Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[9]

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

Collect the supernatant containing the total protein lysate.

-

Determine protein concentration using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a PVDF or nitrocellulose membrane.[10]

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]

-

Incubate the membrane with a primary antibody specific for c-Myc (e.g., clone 9E10) overnight at 4°C.[9]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

-

-

Quantification:

-

Quantify band intensities using densitometry software.

-

Normalize MYC protein levels to a loading control (e.g., β-actin or GAPDH).

-

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cancer cells treated with this compound.

-

Cell Culture and Treatment:

-

Culture hematologic malignancy cell lines and treat with this compound or vehicle control for 24-72 hours.[11]

-

-

Cell Fixation and Staining:

-

Harvest and wash cells with PBS.

-

Fix cells by dropwise addition of ice-cold 70% ethanol while vortexing.[11]

-

Incubate at -20°C for at least 2 hours.

-

Wash cells to remove ethanol and resuspend in PBS containing RNase A and propidium iodide (PI).[11]

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Acquire data on a flow cytometer, measuring the fluorescence of PI.

-

Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in G0/G1, S, and G2/M phases.[12]

-

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This protocol details the quantification of apoptotic cells following this compound treatment.

-

Cell Culture and Treatment:

-

Treat cells with this compound or vehicle control for a specified time (e.g., 48 hours).

-

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Differentiate cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[13]

-

-

Ex Vivo Whole Blood Stimulation Assay

This protocol describes the assessment of cytokine production in whole blood stimulated with lipopolysaccharide (LPS) in the presence of this compound.

-

Blood Collection and Treatment:

-

Collect fresh human or mouse whole blood into heparinized tubes.

-

Pre-incubate whole blood with various concentrations of this compound or vehicle control.

-

-

Stimulation:

-

Cytokine Measurement:

-

Centrifuge the blood samples to separate the plasma.

-

Collect the plasma supernatant.

-

Measure the concentrations of cytokines (e.g., IL-6, IL-10, MIP-1α) in the plasma using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.[18]

-

Animal Xenograft Models

This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of this compound.

-

Cell Implantation:

-

Subcutaneously inject a suspension of human AML, DLBCL, or multiple myeloma cells into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).

-

-

Tumor Growth and Treatment:

-

Monitor tumor growth regularly by caliper measurements.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Administer this compound orally at specified doses and schedules. The control group receives a vehicle.[1]

-

-

Efficacy Evaluation:

-

Measure tumor volumes and body weights periodically throughout the study.

-

Calculate tumor growth inhibition (TGI) or the ratio of the mean tumor volume of the treated group to the control group (T/C).

-

At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for MYC).

-

Mandatory Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Workflows

Caption: Western blot workflow for MYC protein analysis.

Caption: Apoptosis assay workflow using Annexin V/PI staining.

Caption: Cell cycle analysis workflow via flow cytometry.

Conclusion

This compound is a promising BET inhibitor with a well-defined mechanism of action centered on the disruption of chromatin remodeling and the subsequent downregulation of key oncogenic transcripts, particularly MYC. Its demonstrated preclinical efficacy in models of hematologic malignancies, coupled with its oral bioavailability, has supported its advancement into clinical trials. This technical guide has provided a detailed overview of the molecular pharmacology of this compound, a summary of its in vitro and in vivo activity, and comprehensive protocols for key experimental assays. The continued investigation of this compound, both as a monotherapy and in combination with other agents, holds significant potential for the treatment of various cancers.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ckb.genomenon.com [ckb.genomenon.com]

- 8. pharmacytimes.com [pharmacytimes.com]

- 9. incytemi.com [incytemi.com]

- 10. Bromodomain and extra-terminal (BET) inhibitor INCB057643 in patients with relapsed or refractory myelofibrosis (MF) and other advanced myeloid neoplasms: A phase 1 study. - ASCO [asco.org]

- 11. onclive.com [onclive.com]

- 12. researchgate.net [researchgate.net]

- 13. incytemi.com [incytemi.com]

- 14. Paper: Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitor INCB057643 in Patients with Relapsed or Refractory Myelofibrosis and Other Advanced Myeloid Neoplasms: A Phase 1 Study [ash.confex.com]

- 15. Paper: Bromodomain and Extra-Terminal Inhibitor INCB057643 (LIMBER-103) in Patients with Relapsed or Refractory Myelofibrosis and Other Advanced Myeloid Neoplasms: A Phase 1 Study [ash.confex.com]

- 16. The Bromodomain Inhibitor, INCB057643, Targets Both Cancer Cells and the Tumor Microenvironment in Two Preclinical Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. incytemi.com [incytemi.com]

The BET Inhibitor INCB-057643: A Deep Dive into its Modulation of Cytokine Production in Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the mechanism and effects of INCB-057643, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, on cytokine production in the context of cancer. By displacing BET proteins, particularly BRD4, from acetylated chromatin, this compound effectively disrupts key transcriptional programs that drive oncogenesis and inflammation. This guide provides a comprehensive overview of the preclinical and clinical evidence demonstrating the impact of this compound on cytokine signaling, detailed experimental methodologies, and a summary of quantitative data to support further research and development in this area.

Core Mechanism of Action: Disruption of Transcriptional Regulation

This compound is an orally bioavailable BET inhibitor that targets the bromodomains of BET proteins, preventing their interaction with acetylated lysine residues on histones and other proteins.[1][2] This action disrupts the assembly of transcriptional machinery at the promoters and enhancers of key genes involved in cell proliferation, survival, and inflammation. A primary consequence of this inhibition is the downregulation of the master transcriptional regulator NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a pivotal driver of pro-inflammatory cytokine production in many cancers.[3]

Impact on Pro-inflammatory Cytokine Production

A hallmark of the tumor microenvironment is chronic inflammation, which is largely driven by a cocktail of cytokines that promote tumor growth, angiogenesis, and metastasis while suppressing anti-tumor immunity. This compound has been shown to significantly reduce the production of a wide array of these pro-inflammatory cytokines across various cancer models.

Key Cytokines Modulated by this compound:

-

Interleukin-6 (IL-6): A pleiotropic cytokine with potent pro-inflammatory and tumor-promoting activities.

-

Interleukin-8 (IL-8): A chemokine that attracts neutrophils and promotes angiogenesis.

-

Tumor Necrosis Factor-alpha (TNF-α): A central mediator of inflammation that can also promote tumor progression.

-

Interleukin-10 (IL-10): While often considered anti-inflammatory, in some cancer contexts, it can contribute to an immunosuppressive tumor microenvironment.

-

Macrophage Inflammatory Protein-1alpha (MIP-1α): A chemokine involved in the recruitment of immune cells.

-

RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted): A chemokine that attracts various immune cells.

-

Epithelial-Neutrophil Activating Peptide-78 (ENA-78): A chemokine that attracts neutrophils.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cytokine production as reported in preclinical and clinical studies.

| Table 1: In Vitro and Ex Vivo Cytokine Inhibition by this compound | |||

| Experimental System | Cytokine(s) Measured | Effect of this compound | Reference |

| LPS-stimulated human and mouse whole blood | IL-6, IL-10, MIP-1α | Repressed production | [1][4] |

| Myelofibrosis patient-derived CD34+ cells | IL-8, ENA-78 | Inhibition of production | [3] |

| Table 2: In Vivo Cytokine Modulation by this compound | |||

| Cancer Model | Cytokine(s) Measured | Effect of this compound | Reference |

| Myelofibrosis (clinical trial) | Pro-inflammatory cytokines | Significant reduction in serum levels | [5] |

| Pancreatic Cancer (KPC mouse model) | Not specified | Beneficial changes in immune cell populations, suggesting altered cytokine milieu | [6][7] |

Signaling Pathways

The NF-κB Signaling Pathway and BET Inhibition

The NF-κB pathway is a cornerstone of inflammatory responses and is frequently dysregulated in cancer. Upon activation by various stimuli, such as inflammatory cytokines or pathogens, the IKK complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines. BRD4, a member of the BET family, acts as a critical co-activator for NF-κB by binding to acetylated histones at the promoter regions of these target genes and recruiting the transcriptional machinery. This compound, by displacing BRD4 from chromatin, effectively blocks this transcriptional activation, leading to a potent suppression of cytokine production.

Interplay with the JAK/STAT Pathway

The JAK/STAT (Janus kinase/signal transducer and activator of transcription) pathway is another critical signaling cascade for many cytokines and growth factors. While this compound does not directly target JAK or STAT proteins, its ability to suppress the production of cytokines that activate this pathway, such as IL-6, creates an indirect inhibitory effect. By reducing the levels of these upstream activators, this compound can dampen the chronic activation of the JAK/STAT pathway, which is a key driver of cell proliferation and survival in many hematological malignancies and solid tumors.

Experimental Protocols

Ex Vivo Whole Blood Stimulation Assay

This assay is used to assess the effect of this compound on cytokine production in a physiologically relevant human or animal whole blood system.

Workflow:

Detailed Methodology:

-

Blood Collection: Whole blood is drawn from healthy human donors or experimental animals into tubes containing an anticoagulant such as sodium heparin.

-

Pre-incubation: Aliquots of whole blood are pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 1 hour) at 37°C.

-

Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the blood samples to a final concentration typically ranging from 10 to 100 ng/mL to induce a pro-inflammatory response. A negative control group without LPS stimulation is also included.

-

Incubation: The stimulated blood samples are incubated for a period of 4 to 24 hours at 37°C in a 5% CO2 incubator.

-

Plasma Separation: Following incubation, the tubes are centrifuged (e.g., at 1500 x g for 10 minutes) to separate the plasma.

-

Cytokine Quantification: The plasma supernatant is collected and stored at -80°C until analysis. Cytokine levels (e.g., IL-6, TNF-α) are quantified using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).

In Vivo Pancreatic Cancer Mouse Model Study

This protocol outlines a representative in vivo study to evaluate the effect of this compound on the tumor microenvironment and systemic cytokine levels in a genetically engineered mouse model of pancreatic cancer.

Workflow: